

Spectroscopic Characterization of 1,2-Benzisoxazole-3-acetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Benzisoxazole-3-acetamide

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Introduction

The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including antipsychotic, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The substituent at the 3-position is critical for modulating the biological effects of these molecules.[3] This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize **1,2-Benzisoxazole-3-acetamide** and its derivatives. Accurate structural elucidation and purity assessment through these methods are fundamental for quality control and advancing drug discovery and development programs.[1]

While a complete public dataset for the unsubstituted **1,2-Benzisoxazole-3-acetamide** is not readily available, this document will utilize data from closely related and well-characterized derivatives to illustrate the expected spectroscopic features. The principles and experimental protocols outlined are directly applicable to the title compound.

Spectroscopic Data Analysis

The structural confirmation of **1,2-Benzisoxazole-3-acetamide** relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure by mapping the chemical environments of ^1H (proton) and ^{13}C (carbon) nuclei.

As a representative example, the NMR data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a closely related derivative, is presented below.^[2] The data was acquired in a DMSO- d_6 solvent.^[2]

Table 1: ^1H NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative^[2]

Chemical Shift (δ) ppm	Multiplicity	Assignment
10.26	s (singlet)	1H, NH (acetamide)
8.34	s (singlet)	1H, Ar-H
7.74	m (multiplet)	2H, Ar-H
5.22	s (singlet)	2H, CH ₂

| 2.11 | s (singlet) | 3H, CH₃ (acetamide) |

Table 2: ^{13}C NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative^[2]

Chemical Shift (δ) ppm	Assignment
168.5	C=O (acetamide)
159.3	Aromatic C
155.7	Aromatic C
135.9	Aromatic C
123.5	Aromatic C
119.8	Aromatic C
110.5	Aromatic C
110.1	Aromatic C
34.9	CH ₂

| 23.9 | CH₃ (acetamide) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.

Table 3: Key IR Absorption Bands for 1,2-Benzisoxazole Derivatives

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
~3300	Strong	N-H stretch (acetamide)	[2]
~3080	Medium	Aromatic C-H stretch	[1]
~1662	Strong	C=O stretch (Amide I)	[2]
1640 - 1450	Medium to Strong	C=C and C=N ring stretching	[1]

| ~1055 | Strong | C-O stretching |[1] |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable fragmentation patterns that aid in structural confirmation.

Table 4: Mass Spectrometry Data for 1,2-Benzisoxazole and a Representative Derivative

Compound	m/z (Relative Intensity)	Assignment	Reference
1,2-Benzisoxazole	119 (High)	Molecular Ion [M] ⁺	[1]
	91 (High)	[M-CO] ⁺ or other fragments	[1]
N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide	226/224 (3/10%)	Molecular Ion [M] ⁺ (with ³⁷ Cl/ ³⁵ Cl isotopes)	[2]
	182 (25%)	Fragment	[2]
	147 (38%)	Fragment	[2]

| | 43 (100%) | [CH₃CO]⁺ Fragment (Base Peak) |[2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule.[1]

Aromatic systems like 1,2-benzisoxazole exhibit characteristic absorptions in the UV range.[1]

Table 5: Typical UV-Vis Absorption Data for Aromatic Systems

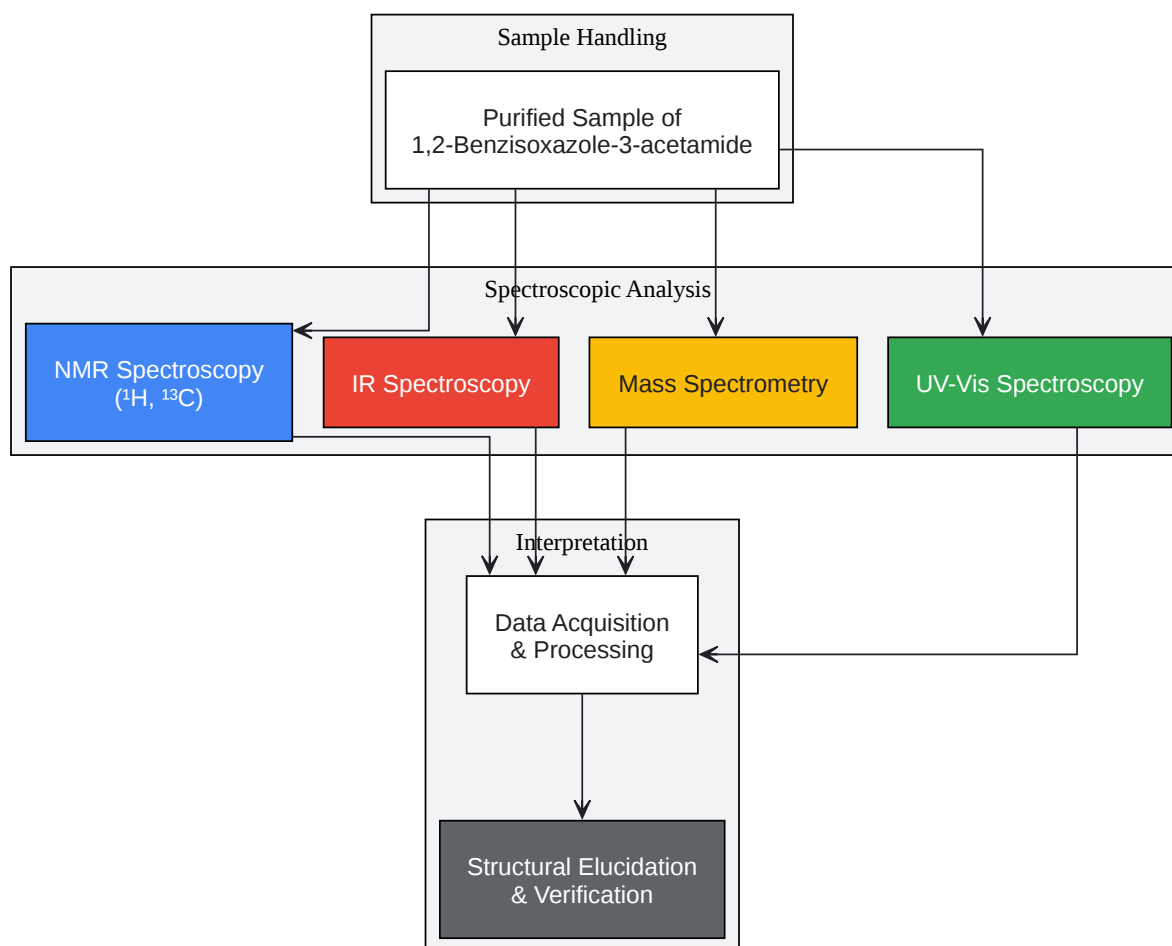
Wavelength Range (nm)	Transition Type
-----------------------	-----------------

| ~200-400 | $\pi \rightarrow \pi^*$ |

Note: Specific λ_{max} values depend on the solvent and the full substitution pattern of the molecule. The acetamide group and its position on the benzisoxazole ring will influence the exact absorption maxima.[1]

Experimental Workflow and Protocols

A systematic workflow is essential for the comprehensive spectroscopic characterization of a synthesized compound like **1,2-Benzisoxazole-3-acetamide**.



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Caption: General workflow for the spectroscopic characterization of a target compound.

Detailed Experimental Protocols

The following are generalized yet detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

- Sample Preparation: Dissolve approximately 5-10 mg of the **1,2-Benzisoxazole-3-acetamide** sample in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) to a final volume of ~0.6-0.7 mL in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]
- 1H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
- ^{13}C NMR Acquisition: Set the spectral width to cover a range of 0-200 ppm. A greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

2. Infrared (IR) Spectroscopy[1]

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) in an agate mortar. Press the resulting mixture into a thin, transparent pellet using a hydraulic press.
- Background Collection: Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric (H_2O , CO_2) and instrumental interferences.
- Sample Analysis: Place the prepared pellet in the spectrometer's sample holder and collect the spectrum.
- Data Acquisition: Co-add 16 to 32 scans over a spectral range of 4000-400 cm^{-1} to improve the signal-to-noise ratio.[1]

3. Mass Spectrometry (MS)[1]

- Sample Introduction: Introduce the sample into the mass spectrometer. For a compound like **1,2-Benzisoxazole-3-acetamide**, this can be done via direct infusion or through a

chromatographic inlet like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).^{[1][4]}

- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns.^[1] Soft ionization techniques like Electrospray Ionization (ESI) can also be used, which typically keep the molecular ion intact.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

4. UV-Visible Spectroscopy^[1]

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield a maximum absorbance in the range of 0.1-1.0.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This baseline will be subtracted from the sample spectrum.
- Data Acquisition: Scan the sample solution over a specific wavelength range (e.g., 200-400 nm) to obtain the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λ_{max}).^[1]

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References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]

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